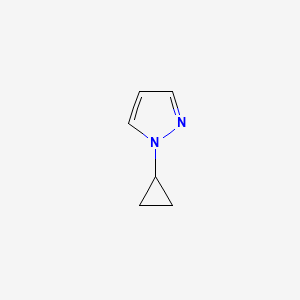

1-Ciclopropil-1H-pirazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-1H-pyrazole is a chemical compound with the molecular formula C6H8N2 . It is a colorless to yellow sticky oil to semi-solid or liquid .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms. The molecular weight of this compound is 108.14 g/mol . The InChI code for this compound is 1S/C6H8N2/c1-4-7-8 (5-1)6-2-3-6/h1,4-6H,2-3H2 .

Physical and Chemical Properties Analysis

1-Cyclopropyl-1H-pyrazole has a molecular weight of 108.14 g/mol . It is a colorless to yellow sticky oil to semi-solid or liquid . The exact mass of this compound is 108.068748264 g/mol, and it has a topological polar surface area of 17.8 Ų .

Aplicaciones Científicas De Investigación

Síntesis orgánica

“1-Ciclopropil-1H-pirazol” se puede utilizar en la síntesis orgánica . Puede servir como un bloque de construcción en la síntesis de compuestos orgánicos más complejos. La estructura única del compuesto, con un grupo ciclopropilo unido a un anillo de pirazol, puede introducir propiedades interesantes en los compuestos sintetizados .

Derivados de ácido bórico

El compuesto se puede utilizar para producir derivados de ácido bórico . Por ejemplo, “this compound-4-ácido bórico éster pinacol” es un derivado de "this compound" . Los derivados de ácido bórico tienen aplicaciones importantes en química orgánica, incluyendo en la reacción de Suzuki, un tipo de reacción de acoplamiento cruzado utilizada para formar enlaces carbono-carbono .

Ciencia de los materiales

“this compound” podría usarse potencialmente en el desarrollo de nuevos materiales en el campo de la ciencia de los materiales . Su estructura única podría contribuir a las propiedades de estos materiales .

Cromatografía

“this compound” podría usarse en cromatografía . La cromatografía es una técnica utilizada para separar mezclas, y el compuesto podría usarse potencialmente como una fase estacionaria o como parte de la fase móvil .

Síntesis química

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrazole derivatives, in general, have been found to possess a wide range of pharmacological activities, indicating that they likely interact with multiple targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

They also exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities , indicating that they likely affect a variety of biochemical pathways.

Result of Action

Given the wide range of activities exhibited by pyrazole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.

Análisis Bioquímico

Biochemical Properties

1-Cyclopropyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between 1-Cyclopropyl-1H-pyrazole and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission. Additionally, 1-Cyclopropyl-1H-pyrazole has shown potential interactions with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can alter the metabolic pathways and influence the pharmacokinetics of other substances.

Cellular Effects

1-Cyclopropyl-1H-pyrazole exerts various effects on different cell types and cellular processes. In neuronal cells, it can modulate neurotransmitter levels by inhibiting acetylcholinesterase, leading to altered synaptic transmission . This can impact cell signaling pathways and gene expression related to neurotransmission. In hepatocytes, 1-Cyclopropyl-1H-pyrazole can influence cellular metabolism by interacting with cytochrome P450 enzymes, affecting the detoxification processes and metabolic flux . These interactions can lead to changes in the expression of genes involved in metabolic pathways and cellular stress responses.

Molecular Mechanism

The molecular mechanism of 1-Cyclopropyl-1H-pyrazole involves its binding interactions with specific biomolecules. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to competitive inhibition . This prevents the hydrolysis of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, 1-Cyclopropyl-1H-pyrazole can bind to the active sites of cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other compounds . These binding interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclopropyl-1H-pyrazole can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods . In in vitro studies, the inhibitory effects on acetylcholinesterase and cytochrome P450 enzymes have been observed to persist for several hours, indicating a sustained interaction with these enzymes . Long-term exposure to 1-Cyclopropyl-1H-pyrazole in in vivo studies has shown potential effects on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 1-Cyclopropyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been observed to inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and enhanced neurotransmission . At higher doses, 1-Cyclopropyl-1H-pyrazole can cause toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the excessive inhibition of acetylcholinesterase and the disruption of metabolic pathways in the liver. The threshold for these toxic effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

1-Cyclopropyl-1H-pyrazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 1-Cyclopropyl-1H-pyrazole, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s pharmacokinetics and its overall biological activity. Additionally, 1-Cyclopropyl-1H-pyrazole can affect the levels of other metabolites by altering the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and the accumulation of specific metabolites .

Transport and Distribution

The transport and distribution of 1-Cyclopropyl-1H-pyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes via specific transporters, facilitating its distribution to various cellular compartments. Once inside the cell, 1-Cyclopropyl-1H-pyrazole can bind to proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall biological activity.

Subcellular Localization

1-Cyclopropyl-1H-pyrazole exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biochemical effects. For instance, the localization of 1-Cyclopropyl-1H-pyrazole in the endoplasmic reticulum can enhance its interaction with cytochrome P450 enzymes, influencing metabolic pathways and detoxification processes .

Propiedades

IUPAC Name |

1-cyclopropylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-4-7-8(5-1)6-2-3-6/h1,4-6H,2-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLZMOUAZWHRFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680238 |

Source

|

| Record name | 1-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151814-36-6 |

Source

|

| Record name | 1-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate](/img/structure/B569129.png)

![[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-26-Azido-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B569130.png)